methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
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Description
Methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic System Applications
One area of research involves the synthesis of heterocyclic systems using similar compounds as reagents or intermediates. For example, R. Toplak, J. Svete, S. Grdadolnik, and B. Stanovnik (1999) described the use of a methyl derivative for the preparation of various heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, through selective removal of protective groups. This synthesis pathway highlights the versatility of such compounds in creating complex heterocyclic structures with potential pharmaceutical applications (Toplak et al., 1999).
Radiotracer and Environmental Studies
Zheng-Min Yang, Q. Ye, and Long Lu (2008) synthesized mono-labeled and dual-labeled analogues of a related herbicidal compound for use as radiotracers. These tracers can be applied in studies on metabolism, environmental behavior, and the fate of herbicidal ingredients, demonstrating the compound's utility in environmental sciences (Yang et al., 2008).
Herbicide Development and Agricultural Applications
Further illustrating the compound's relevance in agriculture, M. Tamaru, Naoshi Masuyama, Masahiro Sato, Fumiaki Takabe, J. Inoue, and R. Hanai (1997) discussed the synthesis and structure-activity relationship studies of analogues of a prototype herbicide. Modifications to the molecule led to enhanced herbicidal activity against specific weeds, suggesting potential for developing more effective agrochemicals (Tamaru et al., 1997).
Aldose Reductase Inhibition and Potential Therapeutic Applications
In the medical field, thieno[3,2-d]pyrimidin derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. K. Ogawva, I. Yamawaki, Yi Matsusita, N. Nomura, P. Kador, and J. Kinoshita (1993) synthesized a series of these compounds, demonstrating potent in vitro activity and suggesting a potential therapeutic application for managing diabetes-related conditions (Ogawva et al., 1993).
Properties
IUPAC Name |
methyl 4-[[2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-7-5-13(6-8-14)19(26)28-2/h5-9,11,17H,3-4,10,12H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGCKSYYDZAHD-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O5S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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